molecular formula C5H11NO B1399773 (2R)-2-(methoxymethyl)azetidine CAS No. 935668-82-9

(2R)-2-(methoxymethyl)azetidine

Cat. No. B1399773
CAS RN: 935668-82-9
M. Wt: 101.15 g/mol
InChI Key: VNRCXZBQRIAHFW-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R)-2-(methoxymethyl)azetidine” is a chemical compound with the CAS Number: 935668-82-9 . It has a molecular weight of 101.15 and its IUPAC name is (2R)-2-(methoxymethyl)azetidine . It is typically stored in a refrigerator and appears as a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code of “(2R)-2-(methoxymethyl)azetidine” is 1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1 . The InChI key is VNRCXZBQRIAHFW-RXMQYKEDSA-N .


Physical And Chemical Properties Analysis

“(2R)-2-(methoxymethyl)azetidine” has a molecular formula of C5H11NO . It is a colorless to yellow liquid and is stored in a refrigerator .

Scientific Research Applications

  • Anticancer Potential : Azetidine derivatives, including those with a methoxymethyl group, have shown promise in cancer treatment. A study by Parmar et al. (2021) demonstrated that certain azetidine compounds displayed potent anticancer activity against various human cancer cell lines, suggesting their potential as novel antitumor agents (Parmar et al., 2021).

  • Glycosidase Inhibitory Activity : Azetidine derivatives synthesized from D-glucose, including those with hydroxymethyl groups, have shown significant inhibitory activity against enzymes like amyloglucosidase. This property could be useful in developing therapeutic agents (Lawande et al., 2015).

  • Antitumor Activity of Platinum(II) Complexes : Platinum(II) complexes with methoxymethyl azetidine derivatives have demonstrated positive antitumor activity, with some showing potency comparable to known drugs like cisplatin and oxaliplatin. This highlights their potential in developing new cancer treatments (Yin et al., 2012).

  • Synthesis of Prodrugs : Methoxymethyl azetidine derivatives have been used in synthesizing prodrugs to enhance the delivery and reduce the toxicity of certain medications, such as zidovudine, an antiretroviral drug (N'Da & Breytenbach, 2009).

  • Chiral Ligands in Chemical Reactions : Azetidine derivatives, including those with methoxymethyl groups, have been successfully synthesized and used as chiral ligands in chemical reactions like the addition of diethylzinc to aldehydes, showcasing their utility in stereoselective catalysis (Shi & Jiang, 1999).

Safety and Hazards

The safety information for “(2R)-2-(methoxymethyl)azetidine” includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P280, P305, P338, P351 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(2R)-2-(methoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRCXZBQRIAHFW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-(methoxymethyl)azetidine
Reactant of Route 2
Reactant of Route 2
(2R)-2-(methoxymethyl)azetidine
Reactant of Route 3
Reactant of Route 3
(2R)-2-(methoxymethyl)azetidine
Reactant of Route 4
(2R)-2-(methoxymethyl)azetidine
Reactant of Route 5
(2R)-2-(methoxymethyl)azetidine
Reactant of Route 6
(2R)-2-(methoxymethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.